molecular formula C10H6F3N B2618494 7-(Trifluoromethyl)isoquinoline CAS No. 1194375-56-8

7-(Trifluoromethyl)isoquinoline

Cat. No.: B2618494
CAS No.: 1194375-56-8
M. Wt: 197.16
InChI Key: VPKJYDOBSUBBPZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative, characterized by the presence of a trifluoromethyl group at the 7th position of the isoquinoline ring.

Preparation Methods

The synthesis of 7-(Trifluoromethyl)isoquinoline can be achieved through several routes:

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)isoquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as 11β-HSD1, which plays a role in the regulation of glucocorticoid activity . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its potent biological effects.

Comparison with Similar Compounds

7-(Trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:

The unique positioning of the trifluoromethyl group in this compound imparts distinct properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKJYDOBSUBBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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